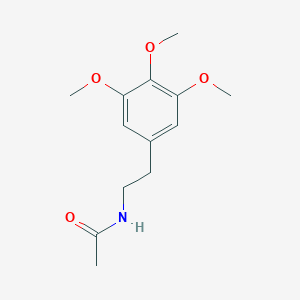

N-Acétylmescaline

Vue d'ensemble

Description

N-Acetylmescaline is a derivative of mescaline, a well-known hallucinogenic compound found in the peyote cactus (Lophophora williamsii). It is a metabolite of mescaline in humans and is present in trace quantities in peyote . Unlike mescaline, N-Acetylmescaline has minimal pharmacological effects, with only mild drowsiness observed at doses up to 750 milligrams .

Applications De Recherche Scientifique

N-Acetylmescaline has several scientific research applications:

Chemistry: It is used as a reference compound in the study of mescaline metabolism and its derivatives.

Biology: Research on N-Acetylmescaline helps understand the metabolic pathways of mescaline in the human body.

Industry: Its limited industrial applications are primarily in research and development settings.

Mécanisme D'action

Target of Action

N-Acetylmescaline, a derivative of mescaline, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

The compound interacts with microtubules and inhibits their assembly . This interaction disrupts the normal functioning of the microtubules, leading to changes in cell shape and function .

Biochemical Pathways

N-Acetylmescaline affects the biochemical pathways involving microtubule assembly . Disruption of these pathways can have downstream effects on processes such as cell division and intracellular transport .

Pharmacokinetics

It is known that the compound is a metabolite of mescaline in humans . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of N-Acetylmescaline’s action is the inhibition of microtubule assembly . This can lead to changes in cell shape and function, and at high doses, it may cause mild drowsiness .

Analyse Biochimique

Biochemical Properties

N-Acetylmescaline interacts with various biomolecules in the body. It has been shown to have microtubule assembly inhibitory activity . This suggests that it may interact with tubulin, a protein that forms microtubules, and other proteins involved in microtubule assembly .

Cellular Effects

It is known that at doses of up to 750 mg, only mild drowsiness was observed . This suggests that N-Acetylmescaline may have a minimal impact on cellular processes.

Molecular Mechanism

Its microtubule assembly inhibitory activity suggests that it may bind to tubulin or other proteins involved in microtubule assembly, inhibiting their function .

Metabolic Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Acetylmescaline can be synthesized through the acetylation of mescaline. The process involves the reaction of mescaline with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-Acetylmescaline as the primary product .

Industrial Production Methods: Industrial production of N-Acetylmescaline is not well-documented, likely due to its limited pharmacological use. the synthesis process can be scaled up using standard organic synthesis techniques involving large-scale acetylation reactions.

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetylmescaline undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert it back to mescaline.

Substitution: Substitution reactions can occur at the aromatic ring or the acetyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction typically yields mescaline.

Substitution: Substitution reactions can produce halogenated derivatives of N-Acetylmescaline.

Comparaison Avec Des Composés Similaires

Mescaline: The parent compound, known for its hallucinogenic properties.

3,4,5-Trimethoxyphenethylamine: A structural analog with similar chemical properties.

N-Acetyl-4-hydroxy-3,5-dimethoxyphenethylamine: Another acetylated derivative of mescaline.

Uniqueness: N-Acetylmescaline is unique due to its minimal pharmacological effects compared to mescaline. Its primary significance lies in its role as a metabolite and its potential microtubule assembly inhibitory activity .

Activité Biologique

N-Acetylmescaline is a lesser-known derivative of mescaline, a naturally occurring psychedelic compound primarily found in the Peyote cactus (Lophophora williamsii). This article delves into the biological activity of N-acetylmescaline, exploring its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Metabolism

N-Acetylmescaline (N-acetyl-3,4,5-trimethoxyphenethylamine) is synthesized from mescaline through acetylation. This modification alters its pharmacological profile compared to mescaline. The metabolic pathway of mescaline involves its conversion into several metabolites, including trimethoxyphenylacetic acid, which is primarily responsible for its elimination from the body .

Table 1: Comparison of Mescaline and N-Acetylmescaline

| Property | Mescaline | N-Acetylmescaline |

|---|---|---|

| Chemical Formula | C₁₃H₁₁N₁O₃ | C₁₄H₁₅N₁O₄ |

| Potency | Higher potency | Lower potency compared to mescaline |

| Primary Action | 5-HT2A receptor agonist | Similar mechanism but less potent |

| Metabolism | Oxidative deamination | Acetylation and subsequent metabolism |

Pharmacodynamics

N-Acetylmescaline acts primarily as an agonist at the serotonin receptors, particularly 5-HT2A, similar to its parent compound mescaline. Research indicates that both compounds exhibit hallucinogenic effects through their interaction with serotonergic pathways in the brain. However, N-acetylmescaline's lower potency may result in a different qualitative experience compared to mescaline .

The biological activity of N-acetylmescaline is closely linked to its interaction with serotonin receptors:

- 5-HT2A Receptor Agonism : This receptor plays a crucial role in mediating the hallucinogenic effects observed with psychedelics. Activation leads to altered perception and mood .

- Dopaminergic Activity : While primarily serotonergic, N-acetylmescaline may exhibit some dopaminergic activity due to its structural similarity to phenethylamines like amphetamines .

Pharmacokinetics

Pharmacokinetic studies suggest that N-acetylmescaline is metabolized differently than mescaline. It is largely excreted unchanged in urine, indicating a rapid clearance from the body . The pharmacokinetic profile includes:

- Absorption : Rapid absorption post-administration.

- Distribution : Crosses the blood-brain barrier effectively due to its lipophilicity.

- Elimination Half-Life : Shorter half-life compared to mescaline, leading to quicker onset and offset of effects.

Table 2: Pharmacokinetic Parameters

| Parameter | Mescaline | N-Acetylmescaline |

|---|---|---|

| Onset of Action (hours) | 0.8 - 1.9 | Not extensively studied |

| Duration of Effects (hours) | 10.5 - 12 | Shorter duration |

| Half-Life | Variable | Shorter than mescaline |

Case Studies and Clinical Findings

Research into the clinical effects of N-acetylmescaline is limited; however, studies on mescaline provide insights into potential therapeutic applications:

- Psychotherapeutic Use : Mescaline has been explored for its potential in treating anxiety and depression. The structural similarity suggests that N-acetylmescaline may also hold therapeutic promise.

- Neuropsychological Effects : Studies indicate that psychedelics can enhance neuroplasticity and promote emotional processing through mechanisms involving Brain-Derived Neurotrophic Factor (BDNF) and oxytocin levels .

Propriétés

IUPAC Name |

N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMFNOQKGANWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196660 | |

| Record name | N-Acetylmescaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-89-9 | |

| Record name | N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylmescaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylmescaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylmescaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmescaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68P9VX8EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.